FH1

iPSC differentiation hepatocyte maturation albumin secretion

FH1 (BRD-K4477, NSC 12407) is a function-only small-molecule hit specifically identified for enhancing hepatocyte maturity without confounding proliferative effects. Unlike generic differentiation agents, FH1 uniquely engages the HGF/c-Met signaling pathway while simultaneously inhibiting NQO2 for hepatoprotection—a dual mechanism that quantitatively replaces expensive recombinant HGF in chemically defined iPSC-to-hepatocyte protocols. Treatment at 1–5 µM increases albumin secretion ~2.5-fold, urea synthesis ~1.8-fold, and CYP3A4 activity ~2.1-fold, enabling cost-effective generation of physiologically relevant hepatocyte models for drug metabolism, toxicity screening, and cell therapy research.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
CAS No. 2719-05-3
Cat. No. B001372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFH1
CAS2719-05-3
SynonymsFH1; Methylenebis-4,4'-acetanilide; NSC 12407
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyOEXMNSOPAKOPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FH1 (CAS 2719-05-3): A Functional Hepatocyte Enhancer for iPSC-Derived Liver Models


FH1 (BRD-K4477, NSC 12407) is a small molecule that enhances hepatocyte function and promotes differentiation of induced pluripotent stem cell (iPSC)-derived hepatocytes toward a more mature phenotype than previously obtainable . FH1 was identified through a high-throughput, cell-based screening using primary human hepatocytes as a functional-only hit, selected for its ability to permit renewable sourcing of functional human hepatocytes without affecting proliferation [1]. FH1 acts as an NQO2 inhibitor with hepatoprotective effects and engages the HGF/c-Met signaling pathway to drive hepatocyte maturation [2].

Why Generic Substitution Fails: The Functional Specificity of FH1 (CAS 2719-05-3) in Hepatocyte Maturation


Generic small molecules or growth factors intended for hepatocyte differentiation cannot be simply substituted for FH1 due to its unique functional profile. Unlike proliferation-focused compounds that expand cell numbers but fail to enhance maturity, FH1 was specifically identified as a "function-only hit" that improves hepatocyte-specific functionality without confounding effects on cell division [1]. FH1 uniquely engages the HGF/c-Met signaling pathway to promote maturation while simultaneously acting as an NQO2 inhibitor with hepatoprotective properties—a dual mechanism not replicated by single-target growth factors or generic differentiation agents [2]. Furthermore, FH1 demonstrates quantifiable superiority in replacing expensive recombinant HGF during hepatocyte maturation, enabling a cost-effective, chemically defined differentiation protocol without compromising functional endpoints [3].

Quantitative Differentiation Evidence for FH1 (CAS 2719-05-3) vs. Comparators


FH1 Doubles Albumin Secretion vs. Untreated Controls in iPSC-Derived Hepatocyte Differentiation

FH1 treatment doubles albumin secretion during the differentiation of iPSCs into hepatocyte-like cells (iHeps) compared to untreated controls, demonstrating enhanced functional maturity of the derived hepatocytes .

iPSC differentiation hepatocyte maturation albumin secretion

FH1 Replaces HGF in Hepatocyte Maturation: 10-Day Differentiation Protocol with Comparable Functional Outcomes

FH1 successfully replaces recombinant hepatocyte growth factor (HGF) during the hepatocyte maturation stage, inducing hepatocyte-like cell differentiation from human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) and iPSC-derived MSCs within 10 days [1]. Cells generated via FH1-based protocol achieved glycogen storage, albumin expression, urea secretion, cytochrome P450 activity, LDL uptake, and indocyanine green uptake—functions comparable to HGF-derived hepatocytes and primary hepatocytes [1].

HGF replacement cost-effective differentiation mesenchymal stem cells

FH1-iHeps Improve Liver Function and Prolong Survival in Acute Liver Injury Mouse Model

FH1-induced hepatocyte-like cells (FH1-iHeps) efficiently improved liver function and prolonged lifespan in mice with acute liver injury compared to untreated controls, demonstrating the therapeutic potential of FH1-matured hepatocytes in vivo [1].

acute liver failure in vivo efficacy cell therapy

FH1 Exhibits Low Cytotoxicity in Hepatic Progenitor Cells up to 60 µM

FH1 treatment of hepatic progenitor cells at concentrations up to 60 µM for 3 days did not significantly reduce cell viability, establishing a wide safety window for experimental use [1].

cytotoxicity safety window hepatic progenitor cells

FH1 Combined with FPH1 Produces Larger Hepatocyte Colonies with More Mature Morphology vs. FH1 Alone

Cultures treated with both FH1 and FPH1 (a proliferation-inducing compound) contained larger colonies of hepatocyte-like (iHep) cells, which showed more pronounced hepatocyte morphologies with a more mature phenotype than previously obtainable with FH1 alone or either compound individually .

combination therapy hepatocyte colony formation FPH1 synergy

FH1 Engages HGF/c-Met Signaling Pathway and Increases Phosphorylation of p38, AKT, and ERK1/2

FH1 treatment significantly increased c-Met, p-p38, p-AKT, and p-ERK1/2 protein levels in mesenchymal stem/stromal cells (MSCs), demonstrating activation of the HGF/c-Met signaling pathway as a mechanistic basis for its differentiation effects [1]. This mechanism is distinct from compounds that act solely through NQO2 inhibition.

HGF/c-Met signaling mechanism of action kinase activation

Optimized Application Scenarios for FH1 (CAS 2719-05-3) in Liver Research and Drug Discovery


Replacement of Recombinant HGF in Cost-Effective Hepatocyte Differentiation Protocols

FH1 can substitute for recombinant hepatocyte growth factor (HGF) during the hepatocyte maturation stage of differentiation from MSCs or iPSCs, achieving functional hepatocyte-like cells within 10 days while reducing protocol costs [1]. This application is particularly suited for laboratories requiring scalable, reproducible hepatocyte generation for high-throughput screening or large-scale experimental designs.

Enhancing Functional Maturity of iPSC-Derived Hepatocyte Models

FH1 treatment (1–5 µM) during iPSC differentiation increases albumin secretion (up to 2.5-fold), urea synthesis (~1.8-fold), and CYP3A4 activity (~2.1-fold) compared to untreated controls [2]. This application enables the generation of more physiologically relevant hepatocyte models for drug metabolism studies, hepatotoxicity screening, and liver disease modeling where functional maturity is critical.

Synergistic Combination with FPH1 for Simultaneous Hepatocyte Expansion and Maturation

Combining FH1 with FPH1 produces larger hepatocyte-like cell colonies with more pronounced mature morphologies than either compound alone . This combination approach is optimal for applications requiring both increased cell yield and enhanced functional quality, such as cell therapy research or bioartificial liver support system development.

Generation of Functional Hepatocytes for In Vivo Transplantation Studies

FH1-induced hepatocyte-like cells (FH1-iHeps) have demonstrated efficacy in improving liver function and prolonging survival in murine acute liver injury models upon transplantation [3]. This application supports preclinical research in cell-based therapies for liver failure, providing a chemically defined method to generate transplantable functional hepatocytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for FH1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.